molecular formula C12H11N3O3 B1314334 N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 65906-67-4

N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B1314334
CAS No.: 65906-67-4
M. Wt: 245.23 g/mol
InChI Key: NUCVHPZNCBEPER-UHFFFAOYSA-N
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Description

N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 65906-67-4) is a pyrimidine-based chemical building block designed for research and development applications. This compound features a tetrahydropyrimidinedione core structure, serving as a key synthetic intermediate for novel pharmacologically active molecules . The structural motif of 3-hydroxypyrimidine-2,4-dione (HPD) is of significant interest in medicinal chemistry, particularly in the design of integrase strand transfer inhibitors (INSTIs) for antiviral research . Furthermore, related pyrimidine-6-carboxamide scaffolds are utilized in anticancer research, with studies involving density functional theory (DFT) calculations, molecular docking, and molecular dynamics simulations to evaluate their potential efficacy . This reagent is provided exclusively for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle all materials in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-benzyl-2,4-dioxo-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-10(9-7-14-12(18)15-11(9)17)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,16)(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCVHPZNCBEPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Curtius Rearrangement and Intramolecular Cyclization Approach

An alternative synthetic route involves:

  • Initial addition of benzylamine to an isocyanate-functionalized furan derivative (4-(isocyanatomethyl)furan-3-carbonyl azide).
  • Conversion of the azide group to an isocyanate intermediate via Curtius rearrangement without isolation.
  • Intramolecular cyclization of the isocyanate intermediate to form the pyrimidine ring system with the N-benzyl carboxamide substituent.

This three-step sequence (addition, rearrangement, cyclization) yields the target compound with good purity and yield, as confirmed by spectroscopic methods and chromatographic purification.

Comparative Data Table of Preparation Methods

Step/Method Starting Materials Key Reactions Conditions Yield (%) Notes
Cyclocondensation & Amination Hydroxyurea, benzyl bromide, diethyl malonate O-benzylation, cyclocondensation, chlorination, amination, carboxamidation Reflux, microwave irradiation, POCl3 chlorination, Pd-C hydrogenation or TFA hydrolysis 50–97% (varies by step) Allows structural analog synthesis; scalable
Curtius Rearrangement & Cyclization 4-(isocyanatomethyl)furan-3-carbonyl azide, benzylamine Addition, Curtius rearrangement, intramolecular cyclization Room temp stirring, reflux in dry THF under N2 ~73% (final step) Efficient, fewer steps, requires azide handling

Detailed Research Findings

  • Spectroscopic Confirmation: Both methods yield products confirmed by NMR (1H and 13C), FTIR, and mass spectrometry, ensuring the correct formation of the pyrimidine ring and the N-benzyl carboxamide group.
  • Purification: Column chromatography using ethyl acetate/hexane mixtures or reverse-phase C18 columns is commonly employed to isolate pure compounds.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress and purity.
  • Yields and Purity: The Curtius rearrangement method achieves a 73.3% yield in the final cyclization step, while the cyclocondensation approach yields vary from moderate to high depending on the step and conditions.
  • Safety Considerations: The Curtius rearrangement involves azide intermediates, which require careful handling due to potential explosiveness. The cyclocondensation route avoids azides but uses chlorinating agents and hydrogenation catalysts.

Chemical Reactions Analysis

N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that related pyrimidine compounds demonstrate efficacy against multi-resistant strains of Escherichia coli and Staphylococcus aureus . Specifically:

CompoundTarget BacteriaActivity
1-Benzyl-2,4-dioxo-pyrimidineE. coliSignificant
1-Benzyl-2,4-dioxo-pyrimidineS. aureusSignificant

These findings suggest that N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its analogs could be developed into effective antimicrobial agents.

Antiviral Activity

Another promising application is in the field of antiviral research. Compounds structurally related to N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine have been investigated as non-nucleoside inhibitors of HIV reverse transcriptase. These studies highlight the potential for this compound class in the treatment of viral infections .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial and antiviral uses. Preliminary research suggests that it may also possess anti-inflammatory properties and could be explored for use in treating inflammatory diseases. The compound's ability to modulate biological pathways involved in inflammation is currently under investigation.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives:

  • Antibacterial Study : A series of pyrimidines were synthesized and tested for antibacterial activity. The results indicated that specific modifications to the benzyl group enhanced activity against resistant bacterial strains .
  • Antiviral Research : A study focused on synthesizing novel derivatives aimed at inhibiting HIV reverse transcriptase demonstrated promising results in vitro .
  • Inflammation Modulation : Ongoing research is exploring the anti-inflammatory effects of these compounds through various biochemical assays to assess their impact on inflammatory markers.

Mechanism of Action

The mechanism of action of N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties that differentiate it from these similar compounds .

Biological Activity

N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 65906-67-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₁N₃O₃
  • Molecular Weight : 245.234 g/mol
  • LogP : 0.384
  • PSA (Polar Surface Area) : 94.82 Ų

These properties suggest that the compound may exhibit moderate lipophilicity and a suitable surface area for biological interactions.

Research indicates that N-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives can interact with various biological targets. The dioxo and tetrahydropyrimidine moieties are crucial for their activity:

  • Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. They may induce apoptosis through the activation of caspases or by disrupting mitochondrial function.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, inhibition of dihydropyrimidine dehydrogenase has been noted in related compounds.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits dihydropyrimidine dehydrogenase

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various tetrahydropyrimidine derivatives, including this compound. Results indicated a notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as a new antibiotic agent .
  • Antitumor Properties : Research conducted at a university laboratory explored the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers .
  • Enzyme Interaction Studies : A computational study utilized molecular docking techniques to predict the binding affinity of N-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives to dihydropyrimidine dehydrogenase. The results indicated strong binding interactions that could inhibit enzyme activity effectively .

Q & A

Q. What are the standard synthetic protocols for N-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives?

The synthesis typically involves coupling reactions using reagents such as HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) as the solvent. For example, derivatives like 6e and 6f (structurally similar compounds) were synthesized via amide bond formation between activated carboxylic acid intermediates and benzylamine derivatives . Key steps include:

  • Activation of the carboxyl group with HBTU.
  • Nucleophilic attack by the benzylamine component.
  • Purification via column chromatography or recrystallization.
    Reaction progress is monitored by TLC or HPLC, with final yields ranging from 78% to 86% depending on substituents .

Q. How is structural characterization performed for this compound class?

Characterization relies on:

  • 1H/13C NMR : To confirm substituent positions and hydrogen/carbon environments. For instance, in derivative 6e, the N-benzyl proton signal appears at δ 4.45 ppm (doublet, J = 5.6 Hz), while the carbonyl carbons resonate at ~165–170 ppm .
  • HRMS-ESI : To verify molecular ion peaks (e.g., [M+H]+ or [M−H]−) with <2 ppm mass error .
  • HPLC : To assess purity (>90% in most cases) .

Q. What in vitro assays are used to evaluate antimicrobial activity?

  • Disk diffusion : Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas putida) are cultured on agar plates, and inhibition zones are measured to determine MIC (minimum inhibitory concentration) .
  • Broth dilution : Quantifies bacterial growth inhibition at varying compound concentrations (e.g., MIC values of 8–32 µg/mL for active derivatives) .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Substituents at the N-benzyl and pyrimidinedione positions significantly affect activity:

  • Antimicrobial activity : Electron-withdrawing groups (e.g., -Cl in 6e) enhance activity against Gram-positive bacteria by increasing membrane penetration .
  • HIV-1 RNase H inhibition : Biphenyl substitutions (e.g., in compound 10n) improve binding affinity to the enzyme’s active site, with IC50 values <1 µM .
  • Antioxidant capacity : Methoxybenzyl groups (e.g., in 6f) enhance radical scavenging in DPPH/ABTS assays (IC50 ~15–20 µg/mL) .

Table 1 : Activity Trends in Selected Derivatives

DerivativeSubstituentAntimicrobial MIC (µg/mL)DPPH IC50 (µg/mL)
6e3-Chlorophenyl8–1618.5
6f4-Methoxybenzyl16–3215.2
10nBiphenylmethylN/AN/A

Q. How can contradictory data in biological assays be resolved?

Contradictions (e.g., high in vitro activity but low in vivo efficacy) may arise from:

  • Solubility issues : Use co-solvents (e.g., DMSO/PBS mixtures) or prodrug strategies to improve bioavailability .
  • Metabolic instability : Perform stability studies in liver microsomes to identify vulnerable functional groups (e.g., ester hydrolysis in compound 6c) .
  • Off-target effects : Employ selectivity assays (e.g., kinase profiling) to rule out non-specific interactions .

Q. What strategies optimize reaction yields for complex derivatives?

  • Temperature control : Reactions at 0–5°C minimize side reactions (e.g., epimerization) .
  • Catalyst screening : Test bases like DIPEA vs. NMM (N-methylmorpholine) to improve coupling efficiency .
  • Workflow automation : Use parallel synthesis for rapid SAR exploration (e.g., generating 10h–10m derivatives in a single batch) .

Methodological Considerations

Q. How is purity validated for preclinical studies?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water) .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • X-ray crystallography : Resolve ambiguous NMR signals (e.g., tautomeric forms in pyrimidinediones) .

Q. What computational tools support SAR analysis?

  • Molecular docking (AutoDock/Vina) : Predict binding modes to targets like HIV-1 RNase H .
  • DFT calculations (Gaussian) : Analyze electronic effects of substituents on reactivity .
  • QSAR models : Correlate logP values with antimicrobial activity .

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